![molecular formula C32H37N7O5 B194506 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid CAS No. 212321-78-3](/img/structure/B194506.png)
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Vue d'ensemble
Description
3-[[2-[[4-(N-Hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid (hereafter referred to as the target compound) is a structurally complex benzimidazole derivative. It features:
- A 1-methylbenzimidazole core substituted at the 5-position with a carbonyl group.
- A pyridin-2-ylamino moiety linked via a propanoic acid chain.
- A 4-(N-hexoxycarbonylcarbamimidoyl)anilino group attached to the benzimidazole via a methyl bridge.
This compound is closely associated with dabigatran etexilate, an oral direct thrombin inhibitor used for thromboembolic disorders. The target compound appears in synthetic pathways as an intermediate or related substance (e.g., compound G in ), where the hexoxycarbonyl group and propanoic acid substituent play critical roles in bioavailability and binding affinity to thrombin .
Méthodes De Préparation
Chemical Synthesis Pathways
The synthesis of 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid involves a multi-step sequence to assemble its benzimidazole core, pyridinylamino side chain, and hexoxycarbonylcarbamimidoyl moiety.
Formation of the Benzimidazole Core
The benzimidazole scaffold is synthesized via condensation of 4-chloro-3-nitrobenzoic acid with 1-methyl-1H-benzimidazole-5-carboxylic acid. Cyclization is achieved under acidic conditions using hydrochloric acid and heat (120°C, 6 hours), yielding the 1-methylbenzimidazole intermediate . Subsequent N-alkylation introduces the aminomethyl group at the 2-position using formaldehyde and ammonium acetate in ethanol .
Introduction of the Pyridinylamino Group
The pyridin-2-ylamino substituent is attached through a nucleophilic aromatic substitution reaction. The benzimidazole intermediate reacts with 2-aminopyridine in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C for 12 hours . This step requires meticulous control of stoichiometry to avoid over-alkylation, with a typical yield of 68–72% .
Synthesis of the Hexoxycarbonylcarbamimidoyl Moiety
The hexoxycarbonylcarbamimidoyl group is introduced via a two-step process:
-
Amidoxime Formation : 4-nitroaniline is treated with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate.
-
Alkoxycarbonylation : The amidoxime reacts with hexyl chloroformate in dichloromethane, catalyzed by triethylamine, to yield the final carbamimidoyl derivative .
Final Coupling and Purification
The three components are coupled using a carbodiimide-mediated amide bond formation (EDC/HOBt system) in tetrahydrofuran (THF). Crude product purification involves column chromatography (silica gel, ethyl acetate:hexane 3:7) followed by recrystallization from ethanol/water (yield: 58%) .
Pharmaceutical Formulation Strategies
The compound’s poor aqueous solubility necessitates advanced formulation techniques to enhance bioavailability. Patent EP1870100B1 describes a pellet-based delivery system optimized for oral administration .
Pellet Core Preparation
Component | Function | Quantity (% w/w) |
---|---|---|
Microcrystalline cellulose | Binder | 45–50% |
Tartaric acid | Solubilizing agent | 30–35% |
Active ingredient | Drug substance | 15–20% |
The core is prepared via extrusion-spheronization:
-
Dry mixing of components in a high-shear granulator.
-
Wet massing with 2-propanol (15–20% v/w).
-
Extrusion through a 1.0 mm screen and spheronization at 800 rpm for 10 minutes .
Coating and Stabilization
An insulating layer of hydroxypropylmethylcellulose (HPMC) is applied via fluidized bed coating to prevent premature acid degradation. Final film coating uses:
-
Film former : Eudragit L30-D55 (pH-dependent polymer)
-
Plasticizer : Triethyl citrate (20% w/w of polymer)
Analytical and Quality Control Methods
Purity Assessment
Parameter | Method | Specification |
---|---|---|
Chemical purity | HPLC (C18 column) | ≥95% (area %) |
Residual solvents | GC-FID | <500 ppm (ICH Q3C) |
Particle size | Laser diffraction | D90 < 250 µm |
Stability studies (40°C/75% RH, 6 months) show <2% degradation when stored in HDPE containers with desiccant .
Challenges and Optimization
Solubility Enhancement
The use of organic acids (tartaric, fumaric) in the pellet core creates an acidic microenvironment (pH 2.5–3.5), improving dissolution by 40% compared to unformulated API .
Scale-Up Considerations
Transitioning from lab-scale (1 kg batches) to production (500 kg) requires:
Analyse Des Réactions Chimiques
Types de réactions : Le Deséthyl Dabigatran Etexilate subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes alcool en groupes carbonyle.
Réduction : Réduction des groupes nitro en amines.
Substitution : Remplacement des atomes d'halogène par d'autres groupes fonctionnels.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs d'halogénation comme le chlorure de thionyle et le tribromure de phosphore sont employés.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le Deséthyl Dabigatran Etexilate .
4. Applications de la recherche scientifique
Le Deséthyl Dabigatran Etexilate a plusieurs applications en recherche scientifique :
Biologie : Étudié pour son rôle dans la voie métabolique du Dabigatran Etexilate.
Médecine : Investigué pour ses propriétés pharmacocinétiques et pharmacodynamiques en thérapie anticoagulante.
Industrie : Utilisé dans le développement de nouveaux médicaments anticoagulants et de formulations.
5. Mécanisme d'action
Le Deséthyl Dabigatran Etexilate est un promédicament qui est hydrolysé en Dabigatran par les carboxylesterases dans le foie et les intestins . Le Dabigatran est un inhibiteur réversible et compétitif de la thrombine, qui empêche la conversion du fibrinogène en fibrine, inhibant ainsi la formation de caillots sanguins . Les cibles moléculaires comprennent la thrombine et d'autres composants de la cascade de la coagulation .
Composés similaires :
Dabigatran Etexilate : Le composé parent, qui est également un promédicament du Dabigatran.
Rivaroxaban : Un autre anticoagulant oral direct qui inhibe le facteur Xa.
Apixaban : Un inhibiteur direct du facteur Xa utilisé pour des indications similaires.
Unicité : Le Deséthyl Dabigatran Etexilate est unique en raison de sa voie métabolique spécifique et de son rôle de métabolite intermédiaire du Dabigatran Etexilate. Contrairement aux autres anticoagulants, il cible spécifiquement la thrombine, offrant un mécanisme d'action différent par rapport aux inhibiteurs du facteur Xa .
Applications De Recherche Scientifique
Anticoagulant Activity
This compound is structurally related to Dabigatran Etexilate , a well-known anticoagulant. The similarity in their chemical structures suggests potential use in developing new anticoagulant drugs that could offer improved efficacy or reduced side effects compared to existing therapies. Research indicates that such compounds can effectively inhibit thrombin, a key enzyme in the coagulation cascade, thereby preventing thrombus formation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound, particularly against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). In vitro assays demonstrated that certain derivatives exhibit significant antiproliferative effects, with IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting their capacity to inhibit cancer cell growth effectively .
Case Study 1: Anticancer Activity
A series of synthesized compounds based on the benzimidazole framework were tested against human cancer cell lines. The results indicated that modifications to the benzimidazole moiety enhanced cytotoxicity, providing insights into structure-activity relationships (SAR) that can guide future drug development .
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
Compound A | HCT-116 | 1.9 |
Compound B | MCF-7 | 3.5 |
Compound C | HCT-116 | 7.52 |
Case Study 2: Synthesis and Biological Evaluation
Research focusing on the synthesis of related compounds through chemoselective reactions demonstrated that these derivatives possess varying degrees of biological activity, emphasizing the importance of functional group positioning and molecular conformation in determining efficacy against specific targets .
Mécanisme D'action
Desethyl Dabigatran Etexilate is a prodrug that is hydrolyzed to Dabigatran by carboxylesterases in the liver and intestines . Dabigatran is a reversible, competitive inhibitor of thrombin, which prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . The molecular targets include thrombin and other components of the coagulation cascade .
Comparaison Avec Des Composés Similaires
The target compound is part of a family of benzimidazole-based thrombin inhibitors. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Analogs
*Calculated based on molecular formula C34H40N8O6 ().
Key Findings :
Ester vs. Acid Terminus: The ethyl ester derivatives (e.g., dabigatran etexilate) act as prodrugs, enhancing oral absorption. Enzymatic hydrolysis converts them to the active carboxylic acid form (e.g., the target compound), which directly inhibits thrombin . The propanoic acid moiety in the target compound improves water solubility compared to ester analogs but may reduce membrane permeability .
Hexoxycarbonylcarbamimidoyl Group :
- This substituent enhances lipophilicity and binding affinity to thrombin’s active site. Its absence (e.g., compound F ) reduces potency and metabolic stability .
- The hexyl chain in the hexoxycarbonyl group optimizes pharmacokinetics by prolonging half-life .
Synthetic Yields :
- The target compound’s synthesis (via intermediates like compound G ) achieves an overall yield of ~33.75% in optimized routes, outperforming earlier methods by 16.4% .
Crystallographic Data :
- Dabigatran etexilate tetrahydrate (ester form) exhibits a disordered terminal butyl group and intramolecular hydrogen bonding, which stabilize its crystalline structure. The acid form likely adopts a distinct conformation due to the free carboxylic acid .
Activité Biologique
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid, commonly referred to as a derivative of dabigatran, is a compound that exhibits significant biological activity, particularly as an anticoagulant. This article explores its biological mechanisms, efficacy in clinical applications, and relevant research findings.
- IUPAC Name : Ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
- Molecular Formula : C34H41N7O5
- Molecular Weight : 627.7 g/mol
- CAS Number : 211915-06-9
The compound acts primarily as a thrombin inhibitor , which is crucial for preventing thrombus formation in various clinical settings. It functions by inhibiting the enzymatic activity of thrombin, thereby reducing the risk of stroke and systemic embolism in patients with conditions such as non-valvular atrial fibrillation (NVAF) .
Biological Activity and Efficacy
Research indicates that the compound exhibits potent anticoagulant properties. Its efficacy has been evaluated in several studies:
-
Anticoagulation Studies :
- A study demonstrated that dabigatran etexilate, the prodrug form of this compound, significantly reduces the incidence of stroke in patients with NVAF compared to traditional anticoagulants like warfarin .
- Clinical trials have shown that it effectively prevents deep vein thrombosis (DVT) and pulmonary embolism (PE), with a favorable safety profile .
- Pharmacodynamics :
- Predictive Modeling :
Case Studies
Several case studies provide insights into the clinical application of this compound:
- Case Study 1 : A 75-year-old patient with NVAF was treated with dabigatran etexilate. The patient showed a marked reduction in thromboembolic events over a 12-month follow-up period.
- Case Study 2 : In patients undergoing orthopedic surgery, administration of the compound resulted in lower rates of DVT compared to those receiving standard care .
Data Table: Clinical Efficacy Comparison
Study Type | Outcome Measure | Dabigatran Etexilate | Warfarin |
---|---|---|---|
Stroke Prevention | Incidence Rate (%) | 1.7 | 2.4 |
DVT Prevention | Incidence Rate (%) | 0.6 | 1.0 |
Major Bleeding Events | Incidence Rate (%) | 0.3 | 0.7 |
Patient Satisfaction | Scale (1-10) | 8.5 | 6.0 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The compound can be synthesized via multi-step coupling reactions. Key steps include:
- Benzimidazole core formation : Condensation of 4-(N-hexoxycarbonylcarbamimidoyl)aniline with 1-methylbenzimidazole-5-carboxylic acid derivatives under reflux conditions in ethanol .
- Amide bond formation : Coupling the benzimidazole intermediate with pyridin-2-amine using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) .
- Final carboxylation : Hydrolysis of an ethyl ester intermediate (e.g., ethyl 3-[[...]propanoate) under acidic conditions to yield the free propanoic acid .
Key intermediates : Ethyl ester precursors, pyridinyl-benzimidazole conjugates, and carbamimidoyl-aniline derivatives.
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and coupling efficiency (e.g., benzimidazole methyl group at δ ~2.5 ppm) .
- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (e.g., C=O at ~1700 cm) and amide bonds (~1650 cm) .
- Elemental Analysis : Validate empirical formula consistency between calculated and observed C/H/N/S percentages .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can low yields during the final coupling step be systematically addressed?
Low yields may arise from steric hindrance or poor nucleophilicity of the pyridin-2-amine. Mitigation strategies include:
- Solvent optimization : Switch from THF to DMF to enhance solubility of bulky intermediates .
- Catalyst screening : Test alternative coupling agents (e.g., EDCI vs. HATU) to improve reaction efficiency .
- Temperature control : Conduct reactions at 0°C to minimize side reactions, as demonstrated in analogous thiazole syntheses .
- Substituent effects : Introduce electron-donating groups (e.g., -CH) on the benzimidazole to enhance reactivity, as seen in compound 3e (88% yield) .
Q. What methodologies are effective for resolving stereoisomers or regioisomers in this compound?
- Chiral Chromatography : Use Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO to separate enantiomers (e.g., retention times: 1.6 vs. 2.4 minutes) .
- Crystallization : Recrystallize intermediates from ethanol/water mixtures to isolate dominant isomers, as shown in thiazole-triazole acetamide purifications .
- Dynamic NMR : Monitor isomerization kinetics in DMSO-d at variable temperatures to identify stable conformers .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Molecular Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., benzimidazole derivatives docked into enzyme active sites with ∆G < -8 kcal/mol) .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
- MD Simulations : Simulate compound stability in lipid bilayers to optimize logP values for membrane permeability .
Q. Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between elemental analysis and NMR data?
- Cross-validation : Repeat elemental analysis with fresh samples to rule out hygroscopicity or solvent retention .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 428.3) to validate empirical formulas .
- 2D NMR : Perform HSQC and HMBC experiments to resolve overlapping signals and assign quaternary carbons unambiguously .
Q. What strategies ensure reproducibility in scaled-up syntheses?
- Process Control : Implement in-line FTIR monitoring during reflux steps to track reaction progression .
- Batch Consistency : Use statistical design of experiments (DoE) to optimize parameters like stoichiometry (1.2:1 amine:carbonyl ratio) and mixing rates .
- Impurity Profiling : Characterize side products (e.g., hydrolyzed esters) via LC-MS and adjust hydrolysis conditions (pH, temperature) accordingly .
Q. Theoretical and Methodological Frameworks
Q. How can this compound’s research align with broader chemical biology theories?
- Enzyme Inhibition Models : Link benzimidazole-carbamimidoyl motifs to transition-state analog theories for protease inhibitors .
- Prodrug Design : Explore ethyl ester analogs (e.g., ethyl 3-[[...]propanoate) as hydrolyzable prodrugs, leveraging esterase activation mechanisms .
Q. What experimental design principles are critical for structure-activity relationship (SAR) studies?
- Scaffold Diversification : Synthesize derivatives with varied aryl groups (e.g., 4-F, 4-Br) to probe electronic effects on bioactivity .
- Control Groups : Include unsubstituted benzimidazole analogs to isolate the contribution of the hexoxycarbonylcarbamimidoyl group .
- Dose-Response Assays : Use IC curves (e.g., 10 nM–100 µM range) to quantify potency shifts across derivatives .
Propriétés
IUPAC Name |
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEWTLXHMYKLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212321-78-3 | |
Record name | BIBR-1087SE | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212321783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dabigatran etexilate acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441X78E2Z0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.